2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-ethylphenyl)acetamide
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Overview
Description
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-ethylphenyl)acetamide is a complex organic compound that features a thiadiazole ring, a chlorophenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-ethylphenyl)acetamide typically involves the formation of the thiadiazole ring followed by the introduction of the chlorophenyl and acetamide groups. A common synthetic route includes the cyclization of thiosemicarbazide with 2-chlorobenzoyl chloride to form the thiadiazole ring. This intermediate is then reacted with 4-ethylphenyl isothiocyanate to introduce the acetamide group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetamide group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-ethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the acetamide group can modulate its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-methylphenyl)acetamide
- 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-isopropylphenyl)acetamide
Uniqueness
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-ethylphenyl)acetamide is unique due to the presence of the 4-ethylphenyl group, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Biological Activity
The compound 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-ethylphenyl)acetamide belongs to the class of 1,3,4-thiadiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anticonvulsant, antimicrobial, and insecticidal properties. The findings are supported by data from various studies and case analyses.
Molecular Structure
The compound's molecular formula is C16H16ClN3S2 with a molecular weight of 396.3 g/mol. The structure features a thiadiazole ring , which is known for its pharmacological significance. The presence of the 2-chlorophenyl group and 4-ethylphenyl acetamide moiety enhances its biological activity.
Anticancer Activity
- Mechanism of Action : Studies have shown that 1,3,4-thiadiazole derivatives induce cytotoxic effects by triggering apoptosis in cancer cells. For instance, compounds similar to the target compound have demonstrated significant inhibitory effects on breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines through cell cycle arrest at the G2/M phase and increasing the Bax/Bcl-2 ratio .
- Case Study : A derivative with a similar structure exhibited an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating potent anticancer properties . The apoptotic effect was further confirmed through increased levels of caspase 9 in treated cells.
Anticonvulsant Activity
- Efficacy in Models : The anticonvulsant potential of thiadiazole derivatives has been validated using models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. For example, modifications to the thiadiazole scaffold have resulted in compounds that show reduced toxicity while maintaining efficacy .
- Research Findings : A study reported that certain derivatives exhibited significant anticonvulsant activity comparable to standard drugs like diazepam, showcasing their potential as therapeutic agents for epilepsy .
Antimicrobial Activity
- Broad Spectrum Efficacy : The 1,3,4-thiadiazole moiety has been associated with antimicrobial properties against various pathogens. Compounds derived from this scaffold have shown effectiveness against both Gram-positive and Gram-negative bacteria .
- Experimental Results : In vitro tests indicated that some derivatives could inhibit bacterial growth effectively, making them candidates for further development as antimicrobial agents .
Insecticidal Activity
- Insecticidal Properties : Recent studies have highlighted the insecticidal potential of thiadiazole derivatives against agricultural pests. Compounds similar to the target compound exhibited strong toxicity towards specific insect species .
- Assessment Outcomes : The structure–activity relationship analysis revealed that modifications in the thiadiazole structure significantly influenced insecticidal activity, with certain derivatives being more potent than established insecticides .
Summary of Biological Activities
Properties
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS2/c1-2-12-7-9-13(10-8-12)20-16(23)11-24-18-21-17(22-25-18)14-5-3-4-6-15(14)19/h3-10H,2,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMELECQWWVKWGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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